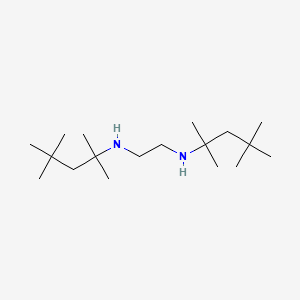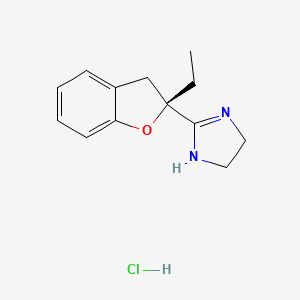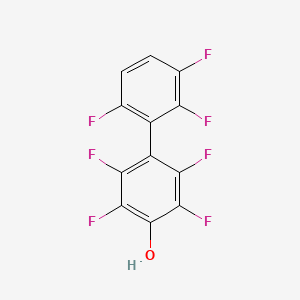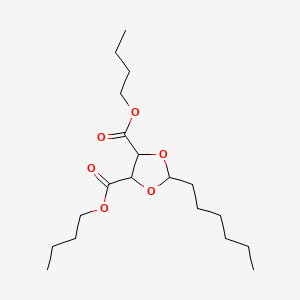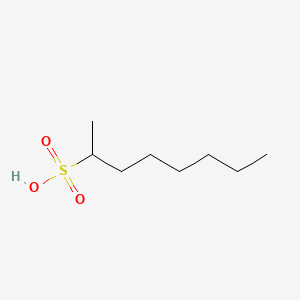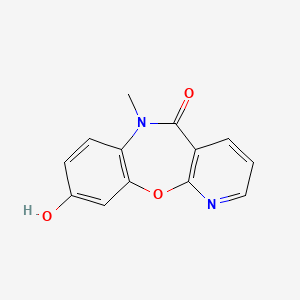
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylethyl group, suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the phenylethyl group may be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea, while reduction could produce N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigating its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a therapeutic agent or as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring may facilitate binding to specific molecular targets, while the phenylethyl group could enhance lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)thiourea
Uniqueness
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is unique due to its specific combination of a pyrimidine ring and a phenylethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
Propriétés
Numéro CAS |
55474-82-3 |
|---|---|
Formule moléculaire |
C15H19N5 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-11-10-12(2)19-15(18-11)20-14(16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H3,16,17,18,19,20) |
Clé InChI |
FVBRWQIUJUHLKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


